3-(1H-Purin-6-YL)propan-1-amine

Description

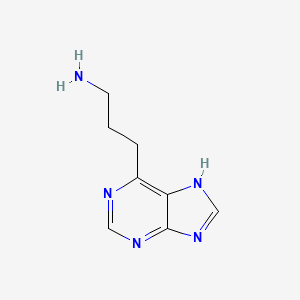

3-(1H-Purin-6-YL)propan-1-amine is a purine derivative featuring a propan-1-amine chain attached to the purine core at position 5. Purine derivatives are critical in medicinal chemistry due to their structural resemblance to nucleosides, enabling interactions with biological targets such as enzymes and receptors. The propan-1-amine side chain may enhance solubility or facilitate conjugation in bioconjugation reactions.

Properties

CAS No. |

734493-17-5 |

|---|---|

Molecular Formula |

C8H11N5 |

Molecular Weight |

177.21 g/mol |

IUPAC Name |

3-(7H-purin-6-yl)propan-1-amine |

InChI |

InChI=1S/C8H11N5/c9-3-1-2-6-7-8(12-4-10-6)13-5-11-7/h4-5H,1-3,9H2,(H,10,11,12,13) |

InChI Key |

GEYGWGUNZLBOHC-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Purin-6-YL)propan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.

Nucleophilic Substitution: The 6-chloropurine undergoes nucleophilic substitution with 3-aminopropylamine under basic conditions to form the desired product.

Reaction Conditions: The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Using bulk reactors to handle large quantities of starting materials and reagents.

Optimization: Optimizing reaction conditions to maximize yield and purity.

Purification: Employing techniques like crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 3-(1H-Purin-6-YL)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the amino group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Various halogenating agents, nucleophiles, and bases.

Major Products:

Oxidation: Oxidized derivatives of the purine ring.

Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

Substitution: Substituted purine derivatives with different functional groups.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology:

Nucleic Acid Research: Utilized in studies involving nucleic acids due to its structural similarity to purine bases in DNA and RNA.

Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biochemical pathways.

Medicine:

Drug Development: Explored as a potential lead compound in the development of new drugs, particularly those targeting purine-related pathways.

Antiviral and Anticancer Research: Studied for its potential antiviral and anticancer properties.

Industry:

Chemical Manufacturing: Employed in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Inhibition: 3-(1H-Purin-6-YL)propan-1-amine can inhibit enzymes involved in purine metabolism, affecting cellular processes.

Receptor Binding: The compound may bind to specific receptors, modulating signaling pathways and cellular responses.

Mechanism:

Purine Metabolism: By interfering with purine metabolism, the compound can disrupt nucleotide synthesis and other cellular functions.

Signal Transduction: Modulation of receptor activity can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Propan-1-amine Derivatives

*Example of a structurally complex propan-1-amine derivative.

Structural and Functional Analysis

3-(Azetidin-1-yl)propan-1-amine (CAS 1072-65-7) :

- Structure : Contains a strained azetidine ring, enhancing reactivity.

- Applications : Used in one-pot synthesis of amine building blocks for drug discovery .

- Advantage : High synthetic utility due to ease of functionalization.

3-(Triethoxysilyl)propan-1-amine: Structure: Triethoxysilyl group enables covalent bonding to silica or graphene surfaces. Applications: Functionalizes graphene for materials science applications . Performance: Achieved 91% yield in Paal–Knorr reactions .

3-(1H-Imidazol-1-yl)propan-1-amine: Structure: Imidazole ring provides hydrogen-bonding capability. Applications: Intermediate for antifungal agents (e.g., MIC = 0.001 μg/mL for an imidazolylindol-propanol derivative ). Limitation: Low yield (21%) in reductive amination reactions .

3-(Aziridin-1-yl)propan-1-amine: Structure: Aziridine ring increases reactivity but raises toxicity concerns. Applications: Limited to controlled synthetic protocols due to safety risks .

Purin-6-amine Derivatives (e.g., 2-(3-Methylbutyl)-1H-purin-6-amine): Structure: Alkyl side chains improve lipophilicity for membrane penetration. Applications: Potential as kinase inhibitors or antiviral agents .

Key Research Findings

- Medicinal Chemistry : Azetidine and imidazole derivatives show promise in antifungal and anticancer drug discovery .

- Materials Science: Triethoxysilyl derivatives enable scalable functionalization of nanomaterials .

- Safety Considerations : Aziridine-containing amines require stringent handling protocols .

Biological Activity

3-(1H-Purin-6-YL)propan-1-amine, also known by its CAS number 734493-17-5, is an organic compound characterized by a purine base attached to a propan-1-amine chain. Its molecular formula is C8H11N5, with a molar mass of approximately 177.21 g/mol. The purine structure plays a critical role in various biological processes, making this compound a subject of interest in medicinal chemistry and biochemistry.

Chemical Structure

The compound features a purine ring at the 6-position, which significantly influences its biological activity. This unique structural feature differentiates it from other similar compounds, enhancing its potential applications.

| Property | Value |

|---|---|

| Molecular Formula | C8H11N5 |

| Molar Mass | 177.21 g/mol |

| CAS Number | 734493-17-5 |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily due to its interaction with specific biological targets. The following sections detail its mechanisms of action, therapeutic potential, and relevant case studies.

- Enzyme Inhibition : The compound has been shown to inhibit several enzymes, which is crucial for understanding its therapeutic potential. For example, it may inhibit xanthine oxidase (XOD), an enzyme involved in purine metabolism, which has implications for conditions like gout and hyperuricemia .

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant activity, potentially protecting cells from oxidative stress .

- Anti-inflammatory Effects : In vitro studies have indicated that derivatives of this compound can exhibit anti-inflammatory properties by inhibiting the denaturation of proteins such as Bovine Serum Albumin (BSA) .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of xanthine oxidase demonstrated that this compound could effectively reduce uric acid levels in vitro. The IC50 value was determined to be approximately 0.773 μg/mL, indicating significant inhibitory potential against XOD .

Case Study 2: Anti-inflammatory Activity

In research evaluating the anti-inflammatory properties of related compounds, one derivative showed promising results compared to Diclofenac in inhibiting BSA denaturation. This suggests that modifications to the purine structure can enhance biological activity and therapeutic efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Feature | Similarity Index |

|---|---|---|

| 3-(Pyridin-2-YL)propan-1-amine | Pyridine ring instead of purine | 0.80 |

| 3-(Pyrimidin-5-YL)propan-1-amine | Pyrimidine ring | 0.76 |

| N6-Cyclopropyl-9H-purine | Cyclopropyl group on purine | 0.73 |

This table illustrates how structural variations impact biological activity and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.